Home > Products > Screening Compounds P79132 > 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one - 896674-62-7

2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Catalog Number: EVT-2500856
CAS Number: 896674-62-7
Molecular Formula: C9H12N4O
Molecular Weight: 192.222
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound is characterized by a unique molecular structure that features a fused triazole and pyrimidine ring system. The presence of substituents such as a methyl group and a propyl group enhances its chemical and biological properties. The compound has garnered interest in various fields, including medicinal chemistry and pharmaceuticals, due to its potential biological activities.

Synthesis Analysis

The synthesis of 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one typically involves several key steps:

  1. Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving appropriate precursors such as enaminonitriles and hydrazines. For example, benzohydrazides can be reacted with suitable nitriles under acidic or basic conditions to yield the desired triazole structure.
  2. Formation of the Pyrimidine Ring: The pyrimidine portion can be constructed from aminopyrimidine derivatives through condensation reactions with carbonyl compounds or suitable electrophiles under reflux conditions.
  3. Introduction of Substituents: The methyl and propyl groups can be introduced via nucleophilic substitution reactions using alkyl halides or other alkylating agents. This step may involve the use of bases to facilitate the substitution process.

These synthetic routes often require optimization for yield and purity, with techniques such as microwave-assisted synthesis or refluxing under inert atmospheres being employed to enhance efficiency.

Molecular Structure Analysis

The molecular structure of 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be described as follows:

  • Molecular Formula: C10H13N5
  • Molecular Weight: Approximately 203.25 g/mol
  • Structural Features:
    • A fused triazole and pyrimidine ring system.
    • A methyl group at the 2-position of the triazole ring.
    • A propyl group at the 5-position of the pyrimidine ring.

The compound's structural integrity allows for potential interactions with biological targets, which is critical for its pharmacological activity.

Chemical Reactions Analysis

2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is capable of undergoing various chemical reactions:

  1. Oxidation: The compound may undergo oxidation reactions at positions within the triazole or pyrimidine rings using oxidizing agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Reduction processes can be applied to modify functional groups within the structure using reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: Nucleophilic substitution reactions can occur at the alkyl substituents (methyl or propyl groups), allowing for further functionalization of the compound.

These reactions are essential for modifying the compound's properties and enhancing its biological activity.

Mechanism of Action

The mechanism of action of 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets within biological systems:

  • Target Interaction: The compound may bind to enzymes or receptors involved in various signaling pathways.
  • Biological Effects: This binding can modulate enzymatic activity or receptor function, leading to therapeutic effects such as anti-inflammatory or anti-cancer activities.

Research into its mechanism often involves assessing its impact on cellular pathways and determining its efficacy in vitro and in vivo.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one include:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range indicative of crystalline compounds.
  • Stability: The compound's stability under various conditions (e.g., light exposure, temperature) is crucial for storage and application in research.

These properties are significant for determining suitable applications in pharmaceuticals and other scientific fields.

Applications

2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has several potential applications:

  1. Medicinal Chemistry: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting specific diseases.
  2. Pharmacology: Investigations into its biological activity could lead to applications in treating conditions such as cancer or inflammatory diseases.
  3. Research Tool: It may be utilized in biochemical assays to study enzyme mechanisms or receptor interactions.
Introduction to the 1,2,4-Triazolo[1,5-a]pyrimidine (TP) Scaffold in Medicinal Chemistry

Historical Evolution of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives in Drug Discovery

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle was first synthesized in 1909 by Bulow and Haas, marking the inception of a scaffold that would become pivotal in medicinal chemistry [1] [2]. Early applications focused on its structural similarity to purines, but its functional versatility soon enabled diverse therapeutic innovations. A landmark advancement occurred with Trapidil (6-methyl-7-diethylamino-s-triazolo-(1,5-a)pyrimidine), a platelet-derived growth factor antagonist developed in the 1970s as a vasodilator and antiplatelet agent. This drug achieved clinical use in Japan and other regions for ischemic coronary heart, liver, and kidney diseases, validating the TP scaffold’s drug development potential [1] [2].

The discovery of naturally occurring TP derivatives, such as essramycin from marine Streptomyces species, further stimulated interest by demonstrating evolutionary optimization of this scaffold for biological activity [1] [2]. Modern medicinal chemistry efforts have expanded TP applications beyond cardiovascular disease into oncology, infectious diseases, and central nervous system disorders. For example, TP-based microtubule-targeting agents emerged in the 2010s as candidates for neurodegenerative diseases due to their blood-brain barrier permeability and neuroprotective effects [2]. The timeline below encapsulates key milestones:

Table 1: Historical Development of Key 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

YearCompound/DiscoveryTherapeutic AreaDevelopment Status
1909First TP synthesisN/AExperimental
1971TrapidilCardiovascularMarketed (Japan/Europe)
2008Essramycin isolationAntimicrobialNatural product
2010sMicrotubule-targeting TP agentsNeurodegenerative diseasesPreclinical
2020sAnti-diabetic TP derivativesMetabolic disordersResearch phase

Contemporary synthetic methodologies, including annulation reactions of 1,2,4-aminotriazoles or oxidative cyclization of pyrimidin-2-yl-amidines, have enabled efficient access to diverse TP derivatives for structure-activity relationship studies [1]. This evolution underscores the TP scaffold’s transition from a laboratory curiosity to a privileged structure in pharmacotherapy.

Structural and Electronic Properties of the 1,2,4-Triazolo[1,5-a]pyrimidine Core as a Privileged Heterocycle

The TP core exemplifies an aza-indolizine system characterized by a delocalized 10-π electron framework. This comprises an electron-rich five-membered ring (contributing 6 π electrons) fused to an electron-deficient six-membered ring (4 π electrons), creating an amphoteric electronic profile [1] [2]. Unlike purines, TP lacks annular tautomerism, enhancing metabolic stability. However, substituted derivatives (e.g., hydroxyl or mercapto groups) exhibit tautomeric equilibria (oxo-thiol or thione-thiol forms), which profoundly influence molecular recognition. For instance, hydroxyl-TPs can mimic nucleobases or carboxylate groups depending on tautomeric state [1] [2].

Nuclear magnetic resonance studies reveal limited aromaticity in the TP ring, contrasting with typical heteroaromatic systems. This property enhances synthetic manipulability while retaining sufficient stability for drug design [1]. Crucially, three nitrogen atoms (N1, N3, N4) present accessible electron pairs, enabling versatile metal chelation. TP ligands form monodentate (via N3) or bidentate complexes (N3-N1/N4), exploited in anticancer metallotherapeutics. Platinum and ruthenium TP complexes demonstrate stability against aquation due to hydrogen-bonding networks that stabilize the metal coordination sphere [1].

Substituent positioning dictates physicochemical and target engagement properties:

  • C5/C7 positions: Govern hydrophobic interactions; alkyl/aryl groups enhance membrane permeability
  • C2 position: Modulates electronic density; electron-withdrawing groups improve kinase affinity
  • N4-H: Serves as hydrogen bond donor critical for ATP-site binding in kinases [1] [2]

Table 2: Influence of Substituent Position on 1,2,4-Triazolo[1,5-a]pyrimidine Bioactivity

PositionElectronic RoleBiological ImpactExample Modifications
C5/C7Hydrophobicity modulationEnhanced cellular penetrationPropyl, phenyl, halogens
C2Electron density tuningImproved kinase selectivityMethylthio, cyclopropyl
N4-HH-bond donationATP-mimicry in CDK2/PI3K inhibitionUnsubstituted
N1Metal coordination siteAnticancer metallodrug developmentRu/ Pt complexes

These properties collectively establish TP as a "privileged scaffold" capable of addressing diverse targets through rational substitution. For example, C5-propyl/C2-methyl groups in derivatives like 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one balance lipophilicity and conformational flexibility, optimizing target engagement [1] [8].

Role of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives in Addressing Unmet Therapeutic Needs

TP derivatives demonstrate remarkable therapeutic versatility, spanning antimicrobial, anticancer, and metabolic disease applications. Their capacity to target evolutionarily distinct pathogens and human disease mechanisms positions them as solutions for emerging medical challenges, particularly drug resistance.

Antimicrobial Applications: Novel TP derivatives exhibit potent activity against multidrug-resistant pathogens. Recent studies identified compounds with minimum inhibitory concentration values of 3.9–7.8 µg/mL against Candida albicans, Bacillus subtilis, and Chromobacterium violaceum, comparable to clinical antibiotics [4]. Crucially, 6-amino-2,5,7-triaryl-TP-8-carbonitriles demonstrate dual antibacterial/antifungal effects by disrupting microbial membrane integrity and inhibiting essential enzymes like dihydroorotate dehydrogenase in Plasmodium falciparum [3] [4]. This multitarget action mitigates resistance development, addressing a critical limitation of existing antimicrobials.

Anticancer Mechanisms: TP scaffolds target oncogenic pathways through:

  • Kinase Inhibition: As ATP-competitive inhibitors, TP derivatives (e.g., CDK2 inhibitors) exploit N4-H hydrogen bonding with kinase hinge regions. Analog 19 achieved sub-μM IC50 against CDK2 while maintaining >100-fold selectivity over GSK-3β [1].
  • Epigenetic Modulation: [1,2,3]Triazolo[4,5-d]pyrimidines reversibly inhibit lysine-specific demethylase 1 (LSD1), overexpressed in leukemias. Compound 27 exhibited 0.564 μM IC50 and suppressed MGC-803 gastric cancer cell migration [6].
  • Microtubule Stabilization: TP-containing agents like compound 67 enhance tubulin polymerization, overcoming taxane resistance in ovarian cancers with mutant β-tubulin [1] [2].

Metabolic Disease Interventions: In type 2 diabetes management, 6-amino-2,5,7-triaryl-TP-8-carbonitriles act as competitive α-glucosidase inhibitors. Compound 15j demonstrated IC50 = 6.60 ± 0.09 μM, 98-fold more potent than acarbose, without inhibiting α-amylase—thus avoiding gastrointestinal adverse effects associated with current therapies [7]. Molecular docking confirms hydrogen bonding between TP nitrogens and catalytic residues TYR158/GLN353 in α-glucosidase [7].

Table 3: Biological Activities of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives

Therapeutic AreaMolecular TargetPotency (IC50/MIC)Selectivity Advantage
AntimicrobialMicrobial membranes3.9–7.8 µg/mLDual antibacterial/antifungal
Anticancer (Kinase)CDK2<1 μM>100-fold selectivity over GSK-3β
Anticancer (Epigenetic)LSD10.564 μM10-fold over MAO-A/B
Metabolicα-Glucosidase6.60 ± 0.09 μMNo α-amylase inhibition

These multifaceted applications highlight the TP scaffold’s capacity to address pharmacologically distinct targets through strategic substitution. The 2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one derivative exemplifies this potential, combining optimal logP (∼2.5) for bioavailability with hydrogen-bonding capability for target engagement, positioning it as a promising candidate for further development against resistant infections and metabolic disorders [4] [7] [8].

Properties

CAS Number

896674-62-7

Product Name

2-methyl-5-propyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

IUPAC Name

2-methyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C9H12N4O

Molecular Weight

192.222

InChI

InChI=1S/C9H12N4O/c1-3-4-7-5-8(14)13-9(11-7)10-6(2)12-13/h5H,3-4H2,1-2H3,(H,10,11,12)

InChI Key

SYUUEOSAGNFOCW-UHFFFAOYSA-N

SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.